

ATTO 465 NHS Ester: Application Notes and Protocols for Amine Labeling

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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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Introduction

ATTO 465 is a fluorescent label derived from the dye Acriflavine.^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester of **ATTO 465** is a reactive derivative designed for the covalent labeling of primary and secondary amino groups in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.^{[3][4]} This dye is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability, making it a valuable tool for various life science applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.^{[5][6]} **ATTO 465** NHS ester reacts with unprotonated amino groups, typically in a pH range of 8.0-9.0, to form a stable amide bond.^{[3][7]}

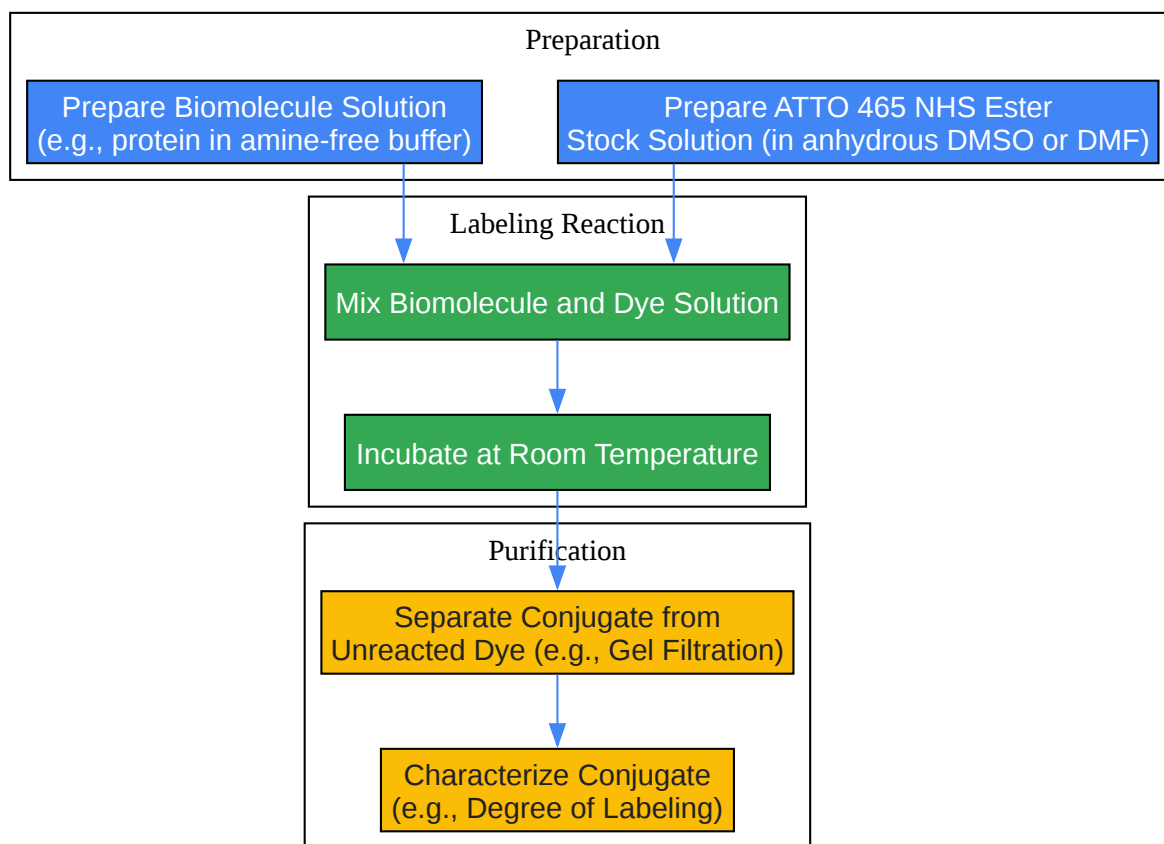
Physicochemical and Spectroscopic Properties

A summary of the key properties of **ATTO 465** NHS ester is provided in the table below.

Property	Value	Reference
Molecular Weight (MW)	493 g/mol	[1]
Absorption Maximum (λ_{abs})	453 nm	[1][8]
Emission Maximum (λ_{em})	506 nm	[1][8]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][8]
Fluorescence Quantum Yield (η_{fl})	75%	[1][8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][8]
Correction Factor (CF260)	1.09	[1]
Correction Factor (CF280)	0.48	[1]
Solubility	Soluble in polar solvents like DMSO, DMF, and acetonitrile	[2][4]
Storage	Store at -20°C, protected from light and moisture	[1][3]

Amine Labeling Workflow

The general workflow for labeling biomolecules with **ATTO 465** NHS ester involves preparation of the biomolecule and dye, the labeling reaction, and subsequent purification of the conjugate.

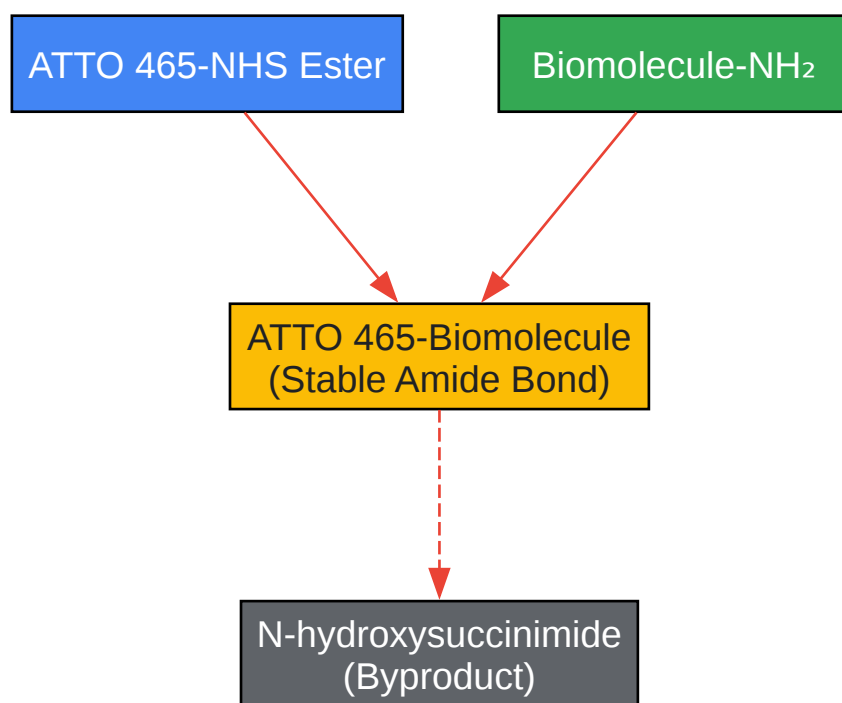


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Figure 1: General experimental workflow for amine labeling.

Chemical Reaction of Amine Labeling

ATTO 465 NHS ester reacts with a primary amine on a biomolecule to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.



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Figure 2: Amine labeling reaction schematic.

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol is a general guideline for labeling proteins with **ATTO 465** NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

- Protein to be labeled (1-5 mg)
- **ATTO 465** NHS ester
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[1] To prepare, mix 20 parts of PBS (pH 7.4) with 1 part of 0.2 M sodium bicarbonate solution (pH 9.0).[3]
- Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
- Purification column (e.g., Sephadex G-25)[1]

- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Dissolve 1-5 mg of the protein in 1 mL of labeling buffer.[3] The protein solution must be free of amine-containing substances like Tris or glycine.[1]
 - If the protein is in an incompatible buffer, dialyze it against PBS (pH 7.4) before adjusting the pH for labeling.[1]
- Dye Preparation:
 - Equilibrate the vial of **ATTO 465** NHS ester to room temperature before opening to prevent moisture condensation.[2][4]
 - Immediately before use, prepare a 1 mg/mL stock solution of the dye in anhydrous, amine-free DMSO or DMF.[1]
- Labeling Reaction:
 - While gently stirring, add the appropriate amount of the dye stock solution to the protein solution. A 2-fold molar excess of the dye to the protein is a good starting point for antibodies.[1] The optimal dye-to-protein ratio may need to be determined empirically.
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. [1] For some specific dyes, an incubation of up to 18 hours may be recommended.[3]
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[1]
 - The first colored band to elute is the labeled protein.
- Storage:

- Store the purified conjugate at 4°C for several months. For long-term storage, add a preservative like 2 mM sodium azide or aliquot and freeze at -20°C.[1][7] Avoid repeated freeze-thaw cycles and protect from light.[3][7]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

Materials:

- Amine-modified oligonucleotide (e.g., 5 nmol)
- **ATTO 465** NHS ester
- Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[1]
- Anhydrous, amine-free dimethylformamide (DMF)[1]
- Purification supplies (e.g., dual HPLC)[9]

Procedure:

- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).[1]
- Dye Preparation:
 - Prepare a 5 mg/mL solution of **ATTO 465** NHS ester in anhydrous DMF.[1]
- Labeling Reaction:
 - Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1]
 - Incubate the reaction for 2 hours at room temperature with shaking.[1]
- Purification:
 - Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides, for instance, by using dual HPLC.[9]

Data and Calculations

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

- Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and at the absorption maximum of **ATTO 465**, which is 453 nm (A_{453}).
- Calculate the concentration of the dye:
 - Dye Concentration (M) = $A_{453} / \epsilon_{\text{dye}}$
 - where ϵ_{dye} is the molar extinction coefficient of **ATTO 465** ($75,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{453} \times CF_{280})] / \epsilon_{\text{protein}}$
 - where CF_{280} is the correction factor for **ATTO 465** (0.48) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein.
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

Applications

ATTO 465-labeled biomolecules are suitable for a wide range of applications, including:

- Immunofluorescence and Immunohistochemistry: The unique spectral properties of **ATTO 465** allow it to be used in multiplex immunofluorescence, potentially in combination with blue and green fluorophores.[\[10\]](#)
- Flow Cytometry: Labeled antibodies can be used for cell surface and intracellular protein detection.

- Fluorescence Microscopy: Including confocal and high-resolution techniques.[\[5\]](#)
- Single-Molecule Detection: The high brightness and photostability of **ATTO 465** make it an excellent choice for this application.[\[5\]](#)
- Oligonucleotide Labeling: For use as probes in techniques like fluorescence in situ hybridization (FISH).[\[9\]](#)

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive dye	Ensure dye is stored properly and protected from moisture. Prepare fresh dye stock solution.
Presence of amine-containing buffers (e.g., Tris)	Dialyze the biomolecule against an amine-free buffer before labeling.	
Incorrect pH of labeling buffer	Ensure the pH is between 8.0 and 9.0 for optimal reaction.	
Low protein concentration	Increase protein concentration to 2 mg/mL or higher. [1]	
Precipitation of Protein during Labeling	High dye-to-protein ratio	Optimize the molar ratio of dye to protein.
Solvent incompatibility	Ensure the final concentration of organic solvent (DMSO/DMF) is not too high.	
High Background Fluorescence	Incomplete removal of unreacted dye	Ensure thorough purification using an appropriately sized gel filtration column or other suitable method.

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